molecular formula C28H16N2O7 B5975981 5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B5975981
M. Wt: 492.4 g/mol
InChI Key: SZORRHGDLFDXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Oxybisphenoxazine (OBP), and it is a fluorescent dye that can be used for imaging and detection purposes. In

Mechanism of Action

OBP works by binding to specific molecules or cells in a sample and emitting fluorescence when excited by light. The exact mechanism of action of OBP is not fully understood, but it is believed to be related to the chemical structure of the compound. OBP has a planar structure that allows it to bind to specific molecules or cells through pi-pi interactions.
Biochemical and Physiological Effects:
OBP has been shown to be non-toxic and non-cytotoxic in vitro and in vivo studies. It has been used in various biological systems without affecting their normal physiological functions. OBP has been shown to accumulate in cancer cells, making it a potential tool for cancer diagnosis and treatment.

Advantages and Limitations for Lab Experiments

OBP has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. It can be used in various biological systems without affecting their normal physiological functions. OBP is also relatively inexpensive compared to other fluorescent dyes. However, OBP has some limitations. It has a low quantum yield, which means that it emits relatively low fluorescence compared to other fluorescent dyes. OBP is also sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

OBP has several potential future directions in scientific research. It can be further optimized to improve its fluorescence properties, making it a more efficient imaging and detection tool. OBP can also be used in combination with other fluorescent dyes to improve its specificity and sensitivity. OBP can be used in various fields such as medicine, biology, and chemistry, making it a versatile tool for scientific research. Further studies can be conducted to explore the potential applications of OBP in cancer diagnosis and treatment, drug discovery, and environmental monitoring.
In conclusion, OBP is a unique and versatile fluorescent dye that has gained significant attention in scientific research. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP has several advantages for lab experiments, but it also has some limitations. Further studies can be conducted to explore the potential applications of OBP in various fields, making it a promising tool for scientific research.

Synthesis Methods

OBP can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with phthalic anhydride to form 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with phthalic anhydride and sodium acetate to form the final product, OBP. The synthesis of OBP is relatively simple and can be achieved through standard laboratory techniques.

Scientific Research Applications

OBP has been extensively used in scientific research due to its unique fluorescent properties. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP can be used to detect the presence of specific molecules or cells in a sample. It has been used to detect cancer cells, bacteria, and viruses in biological samples. OBP has also been used to study the mechanism of action of drugs and other compounds.

properties

IUPAC Name

2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O7/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)37-16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORRHGDLFDXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

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